molecular formula C13H20N2O4S B7460141 4-[Cyclohexyl(methyl)sulfamoyl]-1-methylpyrrole-2-carboxylic acid

4-[Cyclohexyl(methyl)sulfamoyl]-1-methylpyrrole-2-carboxylic acid

Cat. No. B7460141
M. Wt: 300.38 g/mol
InChI Key: ZSSKGEPJOPMQSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[Cyclohexyl(methyl)sulfamoyl]-1-methylpyrrole-2-carboxylic acid, also known as CMS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. CMS is a sulfonamide derivative that possesses a unique chemical structure, making it a promising candidate for the development of novel drugs.

Mechanism of Action

The mechanism of action of 4-[Cyclohexyl(methyl)sulfamoyl]-1-methylpyrrole-2-carboxylic acid is not yet fully understood. However, it is believed to inhibit the activity of carbonic anhydrase IX, which is involved in the regulation of pH in cancer cells. The inhibition of carbonic anhydrase IX results in the suppression of tumor growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-[Cyclohexyl(methyl)sulfamoyl]-1-methylpyrrole-2-carboxylic acid has been shown to possess a wide range of biochemical and physiological effects. It has been found to inhibit the activity of carbonic anhydrase IX, which is involved in the regulation of pH in cancer cells. This inhibition results in the suppression of tumor growth and the induction of apoptosis in cancer cells. 4-[Cyclohexyl(methyl)sulfamoyl]-1-methylpyrrole-2-carboxylic acid has also been found to possess anti-inflammatory and anti-bacterial properties.

Advantages and Limitations for Lab Experiments

4-[Cyclohexyl(methyl)sulfamoyl]-1-methylpyrrole-2-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It possesses a unique chemical structure, making it a promising candidate for the development of novel drugs. However, 4-[Cyclohexyl(methyl)sulfamoyl]-1-methylpyrrole-2-carboxylic acid also has some limitations for lab experiments. Its mechanism of action is not yet fully understood, and further studies are needed to elucidate its biochemical and physiological effects.

Future Directions

There are several future directions for the research on 4-[Cyclohexyl(methyl)sulfamoyl]-1-methylpyrrole-2-carboxylic acid. One potential direction is the development of 4-[Cyclohexyl(methyl)sulfamoyl]-1-methylpyrrole-2-carboxylic acid-based drugs for the treatment of cancer. The inhibition of carbonic anhydrase IX by 4-[Cyclohexyl(methyl)sulfamoyl]-1-methylpyrrole-2-carboxylic acid has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another potential direction is the investigation of the anti-inflammatory and anti-bacterial properties of 4-[Cyclohexyl(methyl)sulfamoyl]-1-methylpyrrole-2-carboxylic acid. Further studies are needed to elucidate the mechanism of action of 4-[Cyclohexyl(methyl)sulfamoyl]-1-methylpyrrole-2-carboxylic acid and its biochemical and physiological effects. Overall, 4-[Cyclohexyl(methyl)sulfamoyl]-1-methylpyrrole-2-carboxylic acid is a promising compound that has the potential to lead to the development of novel drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 4-[Cyclohexyl(methyl)sulfamoyl]-1-methylpyrrole-2-carboxylic acid involves the reaction of cyclohexylamine with methyl chloroformate to form N-methyl-N-cyclohexyl carbamate. This intermediate is then reacted with sodium sulfite to form the corresponding sulfonamide, which is further reacted with 2-methylpyrrole-1-carboxylic acid to yield 4-[Cyclohexyl(methyl)sulfamoyl]-1-methylpyrrole-2-carboxylic acid. The overall synthesis method of 4-[Cyclohexyl(methyl)sulfamoyl]-1-methylpyrrole-2-carboxylic acid is relatively straightforward and can be performed using standard laboratory equipment.

Scientific Research Applications

4-[Cyclohexyl(methyl)sulfamoyl]-1-methylpyrrole-2-carboxylic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. 4-[Cyclohexyl(methyl)sulfamoyl]-1-methylpyrrole-2-carboxylic acid has been found to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various types of cancer cells. This inhibition results in the suppression of tumor growth and the induction of apoptosis in cancer cells.

properties

IUPAC Name

4-[cyclohexyl(methyl)sulfamoyl]-1-methylpyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S/c1-14-9-11(8-12(14)13(16)17)20(18,19)15(2)10-6-4-3-5-7-10/h8-10H,3-7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSKGEPJOPMQSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)O)S(=O)(=O)N(C)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[Cyclohexyl(methyl)sulfamoyl]-1-methylpyrrole-2-carboxylic acid

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